

A Comprehensive Technical Guide to 4-Bromo-2,6-dichlorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2,6-dichlorophenol**

Cat. No.: **B165674**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromo-2,6-dichlorophenol**, a halogenated phenol of interest in various scientific and industrial fields. This document covers its chemical identity, physicochemical properties, synthesis, spectral data, toxicological profile, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

4-Bromo-2,6-dichlorophenol is a substituted aromatic compound. Its fundamental details are crucial for accurate identification and handling in a laboratory setting.

CAS Number: 3217-15-0

Synonyms:

- Phenol, 4-bromo-2,6-dichloro-
- 2,6-Dichloro-4-bromophenol
- NSC 74624

Physicochemical and Toxicological Data

A summary of the key quantitative data for **4-Bromo-2,6-dichlorophenol** is presented in the tables below for easy reference and comparison.

Identifier	Value	Reference
CAS Number	3217-15-0	
Molecular Formula	C ₆ H ₃ BrCl ₂ O	
Molecular Weight	241.90 g/mol	
InChIKey	KGURSDWHGSLAPP- UHFFFAOYSA-N	
Property	Value	Reference
Melting Point	54-58 °C	
Boiling Point	246.6 °C at 760 mmHg	
Density	1.9 ± 0.1 g/cm ³	
Flash Point	102.9 ± 25.9 °C	
pKa	6.46 ± 0.23 (Predicted)	
XLogP3	3.8	
Solubility	Soluble in methanol. Poor solubility in water is expected based on related compounds.	

Toxicology	Value	Species	Reference
Oral LD50	1,276 - 1,352 mg/kg	Mouse	
Oral LD50 (related compound: 4-bromo-2-chlorophenol)	500 mg/kg (ATE)	[1]	
Oral LD50 (related compound: 2,4,6-tribromophenol)	1,486 mg/kg	Rat	

Hazard Statements:

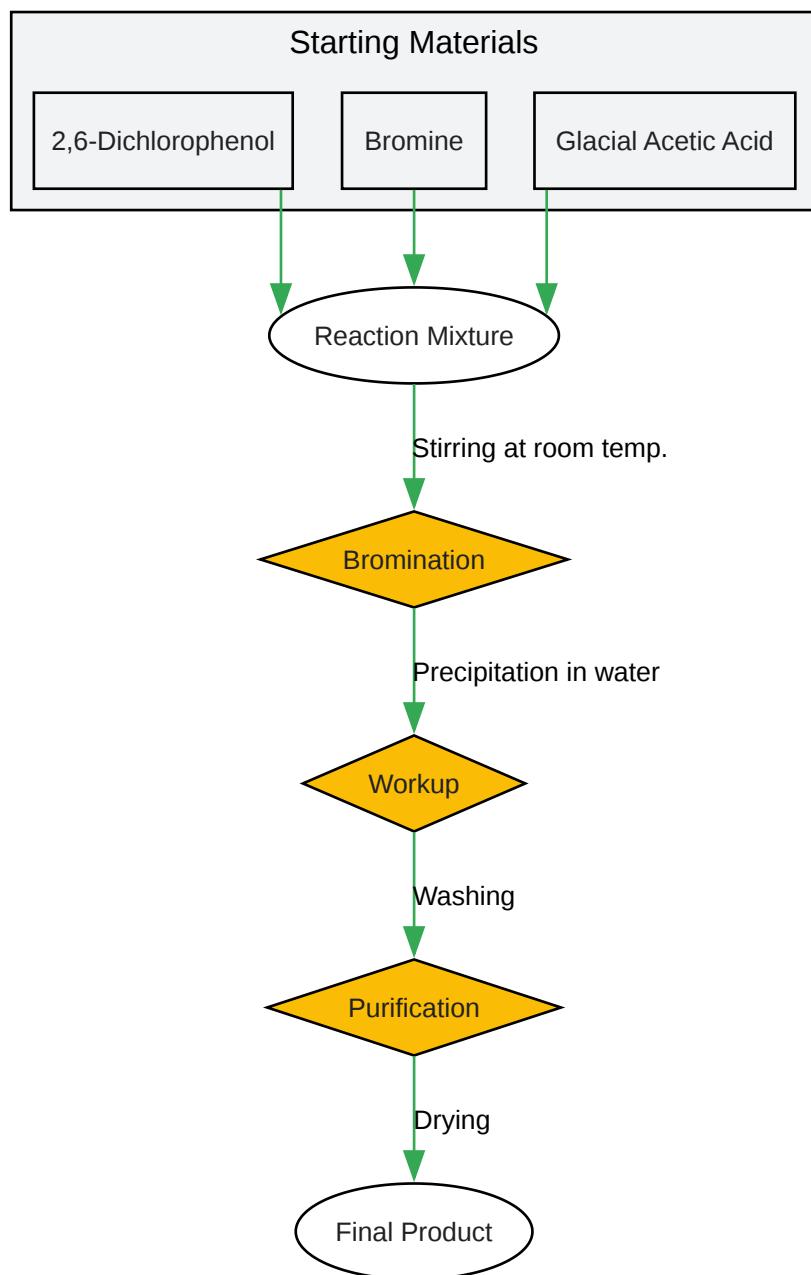
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

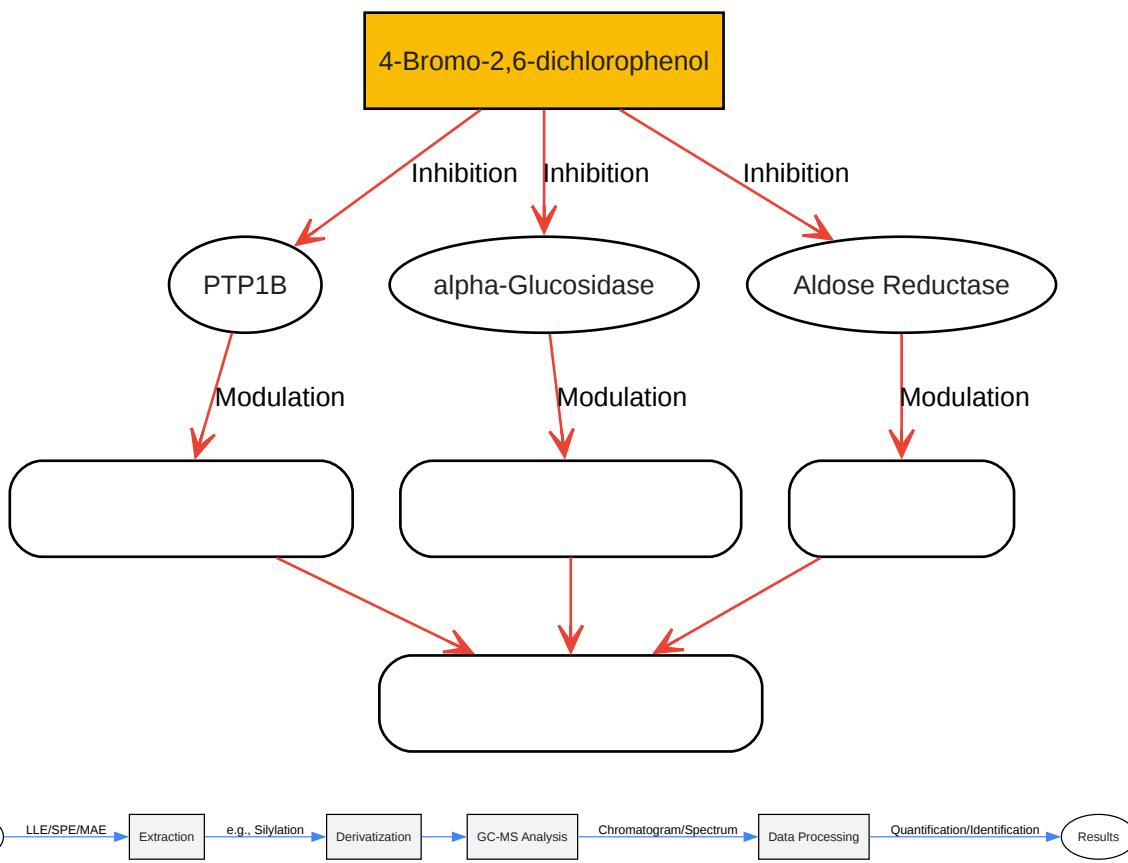
Synthesis and Experimental Protocol

The primary method for the synthesis of **4-Bromo-2,6-dichlorophenol** is the electrophilic bromination of 2,6-dichlorophenol. The two chlorine atoms on the phenol ring direct the incoming bromine to the para position.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2,6-dichlorophenol

This protocol is based on established methods for the bromination of substituted phenols.


Materials:


- 2,6-dichlorophenol
- Liquid bromine
- Glacial acetic acid

- 50% aqueous acetic acid
- Cold water
- Sodium metabisulfite solution (saturated)
- Anhydrous sodium sulfate
- Round-bottomed flask with a mechanical stirrer, dropping funnel, and a gas trap

Procedure:

- In a round-bottomed flask, dissolve 2,6-dichlorophenol (1.0 equivalent) in glacial acetic acid.
- With continuous stirring at room temperature, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise from the dropping funnel over a period of 2-3 hours. The hydrogen bromide gas evolved should be directed to a gas trap.
- After the addition of bromine is complete, continue stirring the reaction mixture for an additional 30 minutes.
- Gently warm the mixture on a steam bath to approximately 85°C for one hour to drive off any excess bromine.
- Remove the last traces of bromine by passing a stream of air through the reaction mixture.
- Cool the mixture and pour it into cold water to precipitate the crude product.
- Collect the solid product by filtration on a Büchner funnel.
- Wash the crude product first with 50% aqueous acetic acid and then thoroughly with cold water.
- To remove any residual bromine, the product can be washed with a saturated sodium metabisulfite solution.
- Dry the purified **4-Bromo-2,6-dichlorophenol** in a vacuum desiccator over anhydrous sodium sulfate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cpachem.com [cpachem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Bromo-2,6-dichlorophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165674#4-bromo-2-6-dichlorophenol-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com